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Compound of Interest

Compound Name: SM19712

Cat. No.: B15562459 Get Quote

Disclaimer: This document summarizes the publicly available preclinical information on

SM19712. A comprehensive safety and toxicity profile, including quantitative data from

dedicated toxicology studies (e.g., LD50, NOAEL), is not available in the public domain. The

information presented herein is intended for research and drug development professionals and

should not be interpreted as a complete safety assessment.

Introduction
SM19712 is a potent, nonpeptidic inhibitor of Endothelin-Converting Enzyme-1 (ECE-1). ECE-1

is a key zinc metalloendopeptidase responsible for the final step in the biosynthesis of the

potent vasoconstrictor and mitogen, endothelin-1 (ET-1). By blocking the conversion of the

inactive precursor, big ET-1, to the active ET-1 peptide, SM19712 has been investigated in

various preclinical models as a modulator of the endothelin signaling pathway. This pathway is

implicated in a range of physiological and pathological processes, including vasoconstriction,

cell proliferation, and inflammation, making it a target of interest in oncology and inflammatory

diseases.

Mechanism of Action: Inhibition of the Endothelin-1
Signaling Pathway
SM19712 exerts its pharmacological effects by directly inhibiting the enzymatic activity of ECE-

1. This action reduces the bioavailability of mature ET-1, thereby attenuating its downstream
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signaling through the endothelin receptors, ETA and ETB. The canonical ET-1 signaling

pathway plays a crucial role in various cellular processes.
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Caption: Inhibition of the Endothelin-1 signaling pathway by SM19712.

Preclinical Efficacy and In Vivo Studies
SM19712 has been evaluated in several preclinical models, primarily focusing on its efficacy in

cancer and inflammatory conditions. The doses used in these studies provide some indication

of the levels at which biological effects are observed, although these are not formal toxicology

studies.

Gallbladder Cancer Models
In in vitro studies using gallbladder cancer (GBC) cell lines (NOZ and CAVE1), SM19712 was

shown to reduce extracellular ET-1 levels, decrease cell migration, and affect colony formation.

[1] The concentrations used were 5 µM in NOZ cells and 20 µM in CAVE1 cells.[1] These

studies suggest that by inhibiting ECE-1, SM19712 can modulate the aggressive phenotype of

GBC cells.

Colitis Models
In a mouse model of dextran sodium sulfate (DSS)-induced colitis, daily administration of

SM19712 was investigated. The study found that SM19712 could inhibit the DSS-induced

increase in ET-1 immunostaining in the colon.

Acute Renal Failure Models
A study in a rat model of ischemic acute renal failure demonstrated a protective effect of

SM19712. Intravenous bolus injections of SM19712 at doses of 3, 10, and 30 mg/kg prior to

the ischemic event dose-dependently attenuated renal dysfunction and tissue damage. The

highest dose (30 mg/kg) was noted to completely suppress the elevation of ET-1 content in the

kidney. No overt signs of toxicity were reported in the context of this efficacy study.

Safety and Toxicity Profile: Current Gaps in
Knowledge
A thorough review of publicly available literature reveals a lack of dedicated preclinical safety

and toxicology studies for SM19712. Consequently, critical safety parameters have not been

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b15562459?utm_src=pdf-body-img
https://www.benchchem.com/product/b15562459?utm_src=pdf-body
https://www.benchchem.com/product/b15562459?utm_src=pdf-body
https://www.benchchem.com/product/b15562459?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/20725143/
https://pubmed.ncbi.nlm.nih.gov/20725143/
https://www.benchchem.com/product/b15562459?utm_src=pdf-body
https://www.benchchem.com/product/b15562459?utm_src=pdf-body
https://www.benchchem.com/product/b15562459?utm_src=pdf-body
https://www.benchchem.com/product/b15562459?utm_src=pdf-body
https://www.benchchem.com/product/b15562459?utm_src=pdf-body
https://www.benchchem.com/product/b15562459?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15562459?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


established.

Table 1: Summary of Available Preclinical Data for SM19712

Parameter Data Source

Acute Toxicity (e.g., LD50) Not Available -

Repeat-Dose Toxicity Not Available -

Safety Pharmacology Not Available -

Genotoxicity Not Available -

Carcinogenicity Not Available -

Reproductive Toxicology Not Available -

While some in vivo studies in mice have mentioned a lack of significant changes in weight or

noticeable toxic effects, these observations are ancillary to the primary efficacy endpoints and

do not constitute a formal safety assessment.

Experimental Protocols: A Generalized Approach
Due to the absence of specific published toxicology protocols for SM19712, a generalized

workflow for preclinical safety assessment is provided below for illustrative purposes. The

actual execution of these studies would require detailed, compound-specific protocols.
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Caption: Generalized workflow for preclinical safety and toxicity assessment.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b15562459?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15562459?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
SM19712 is a specific inhibitor of ECE-1 with demonstrated activity in preclinical models of

cancer and inflammation. Its mechanism of action, through the inhibition of ET-1 production, is

well-understood. However, there is a significant lack of publicly available data regarding its

safety and toxicity profile. While efficacy studies in animal models have not reported overt

toxicity at the doses tested, these studies are not a substitute for formal, guideline-compliant

toxicology and safety pharmacology assessments. A comprehensive understanding of the

safety of SM19712 would require dedicated studies to determine key parameters such as the

maximum tolerated dose, target organ toxicities, and potential long-term effects. Without such

data, a complete risk-benefit assessment for potential clinical development remains

speculative. Further investigation into the safety and toxicology of SM19712 is warranted to

define its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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